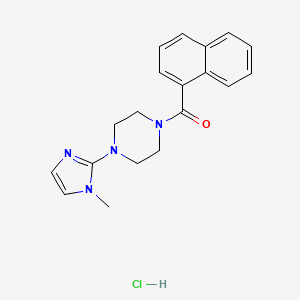

![molecular formula C11H16F3NO3S2 B2506147 3,3,3-三氟-N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]丙烷-1-磺酰胺 CAS No. 2097920-87-9](/img/structure/B2506147.png)

3,3,3-三氟-N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

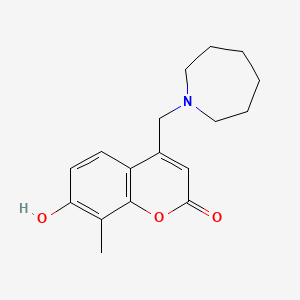

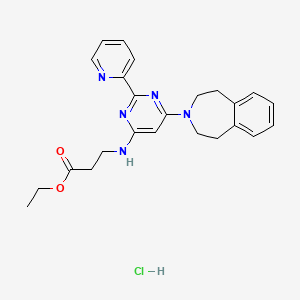

The compound 3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide is a trifluoromethyl sulfonamide with a complex structure that includes a thiophene ring, a hydroxymethyl group, and a sulfonamide moiety. While the specific compound is not directly studied in the provided papers, related sulfonamides and trifluoromethyl groups are discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of related trifluoromethyl sulfonamides can be inferred from the methods described in the papers. For instance, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates involves the activation of an oxazoline ring by triflic anhydride, followed by ring opening . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the thiophene and hydroxymethyl groups.

Molecular Structure Analysis

The molecular structure of trifluoromethyl sulfonamides is characterized by the presence of a trifluoromethyl group attached to a sulfonamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule . The sulfonamide group, on the other hand, can engage in hydrogen bonding, which can affect the compound's self-association and solubility .

Chemical Reactions Analysis

Trifluoromethyl sulfonamides can participate in various chemical reactions. For example, the Julia-Kocienski olefination reaction can be used to create alkenes from sulfones, which are related to sulfonamides . The reactivity of the trifluoromethyl group in the presence of strong acids, such as triflic acid, can lead to amidomethylation reactions, as seen with N-Hydroxymethylphthalimide . These reactions could potentially be applied to modify the compound or to synthesize related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl sulfonamides are influenced by their molecular structure. The electron-withdrawing trifluoromethyl group can increase the acidity of adjacent hydrogens, while the sulfonamide group can form hydrogen bonds, affecting the boiling point, solubility, and crystalline structure of the compound . The cytotoxic activity of some trifluoromethyl sulfonamides has been evaluated, indicating potential biological applications .

科学研究应用

化学合成和构效关系

该化合物属于一类因其构效关系而受到研究的化学物质,特别是在非甾体抗雄激素的背景下。该领域的研究所导致了新型强效抗雄激素的发现,这些抗雄激素具有外周选择性,表明该化合物在开发治疗雄激素反应性疾病方面的潜在效用 (H. Tucker, J. W. Crook, G. Chesterson, 1988).

燃料电池应用的材料科学

在材料科学中,特别是对于燃料电池应用,已经合成了含有芴基团的磺化聚(芳醚砜)嵌段共聚物,展示出比无规共聚物更高的质子电导率和机械性能。由于其高吸水率和质子电导率,这些材料有望用于燃料电池膜,表明磺酰胺衍生物在高性能材料开发中的潜力 (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).

抗菌和抗真菌活性

该化合物的类似物也因其抗菌和抗真菌活性而受到评估。对 N-吡啶鎓、喹啉鎓和异喹啉鎓磺酸盐衍生物的研究发现,其中一些化合物对革兰氏阳性菌和革兰氏阴性菌以及测试真菌表现出高活性,突显了磺酰胺衍生物在开发新抗菌剂方面的潜力 (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

亲电和亲核反应

磺酰胺衍生物因其在促进亲电和亲核反应中的作用而受到探索。这些研究包括生成多氟代-1-(甲苯磺酰氧)丙-1-烯基锂以与亲电体偶联,从而有效地获得氟代有机化合物,这对于药品和农用化学品的开发至关重要 (K. Funabiki, Tetsuya Ohtsuki, T. Ishihara, H. Yamanaka, 1998).

属性

IUPAC Name |

3,3,3-trifluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3S2/c1-10(16,6-9-2-4-19-7-9)8-15-20(17,18)5-3-11(12,13)14/h2,4,7,15-16H,3,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJNQNDITVGNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)CCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

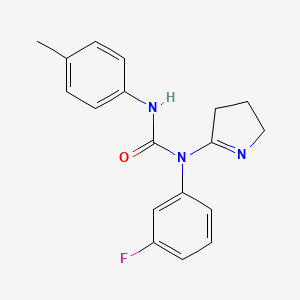

![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)

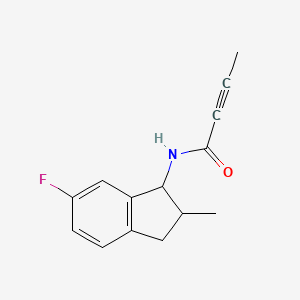

![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

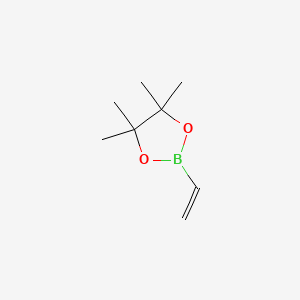

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)